molecular formula C8H9BO4 B137134 5-Formyl-2-methoxyphenylboronic acid CAS No. 127972-02-5

5-Formyl-2-methoxyphenylboronic acid

Cat. No. B137134
CAS RN: 127972-02-5
M. Wt: 179.97 g/mol
InChI Key: NKKNXLPHCRLBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-2-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in synthetic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-boron bonds. While the provided papers do not directly discuss 5-formyl-2-methoxyphenylboronic acid, they do provide insights into the properties and reactivity of related compounds, which can be extrapolated to understand the behavior of 5-formyl-2-methoxyphenylboronic acid.

Synthesis Analysis

The synthesis of related boronic acids typically involves lithium-halogen exchange reactions followed by a reaction with triisopropylborate, as seen in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . This method could potentially be adapted for the synthesis of 5-formyl-2-methoxyphenylboronic acid by starting with an appropriately substituted bromoarene.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an aryl group. The presence of substituents on the aryl group can significantly influence the molecular conformation and the acidity of the boronic acid. For instance, the presence of an electron-withdrawing group, such as a trifluoromethyl group, increases the acidity of the boronic acid .

Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions, including Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds. The papers describe the use of boronic acids in Suzuki cross-coupling to yield various heteroarylpyrimidines . The reactivity of 5-formyl-2-methoxyphenylboronic acid in such reactions would likely be influenced by the electron-donating methoxy group and the electron-withdrawing formyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the electron-withdrawing trifluoromethyl group in 5-trifluoromethyl-2-formylphenylboronic acid increases its acidity and affects its antimicrobial activity . The presence of a methoxy group in 5-formyl-2-methoxyphenylboronic acid would likely affect its solubility and stability, as well as its reactivity in chemical reactions.

Scientific Research Applications

Fluorescence Quenching Mechanisms

5-Formyl-2-methoxyphenylboronic acid and its derivatives are studied for their role in fluorescence quenching mechanisms. Research demonstrates that these compounds, including 5-chloro-2-methoxyphenylboronic acid (5CMPBA), exhibit fluorescence quenching, particularly when interacting with aniline as a quencher. The Stern-Volmer kinetics, applied in these studies, reveal insights into the quenching parameters and mechanisms, suggesting a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Antimicrobial Activity

Compounds similar to 5-Formyl-2-methoxyphenylboronic acid, like 5-Trifluoromethyl-2-formyl phenylboronic acid, have been synthesized and explored for their antimicrobial properties. These studies highlight the compound's inhibitory action against organisms like Candida albicans and Bacillus cereus, offering potential as antibacterial agents. The influence of electron-withdrawing substituents on the acidity of these compounds is also noted, affecting their antimicrobial effectiveness (Adamczyk-Woźniak et al., 2020).

Supramolecular Assemblies

Research into phenylboronic acids, including derivatives like 4-methoxyphenylboronic acids, investigates their role in the formation of supramolecular assemblies. These studies are crucial for understanding how these compounds interact at the molecular level, forming complex structures through hydrogen bonding and other intermolecular forces (Pedireddi & Seethalekshmi, 2004).

Synthesis of Functional Derivatives

Functional derivatives of compounds closely related to 5-Formyl-2-methoxyphenylboronic acid, such as 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate, have been synthesized and studied. These derivatives play a crucial role in the development of new compounds with potential applications in various fields, including pharmaceuticals (Potkin et al., 2019).

Crystal Structure Analysis

The crystal structures of alkoxyphenylboronic acids, including 2-methoxyphenylboronic acids, have been determined to design novel boronic acids with monomeric structures. These studies provide a deeper understanding of the molecular packing and interactions within these compounds, which is essential for their application in crystal engineering and material science (Cyrański et al., 2012).

Bioorthogonal Coupling Reactions

Studies involving 2-formylphenylboronic acid, a compound closely related to 5-Formyl-2-methoxyphenylboronic acid, have demonstrated its utility in bioorthogonal coupling reactions. These reactions are significant for applications in protein conjugation and have the potential for use in physiological conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Future Directions

The future directions of this compound could involve its use in the synthesis of other complex molecules. Its use in the synthesis of laetevirenol A suggests potential applications in the synthesis of biologically active compounds .

properties

IUPAC Name

(5-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNXLPHCRLBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370257
Record name 5-Formyl-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxyphenylboronic acid

CAS RN

127972-02-5
Record name 5-Formyl-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-methoxyphenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-2-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Formyl-2-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Formyl-2-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Formyl-2-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Formyl-2-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Formyl-2-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.